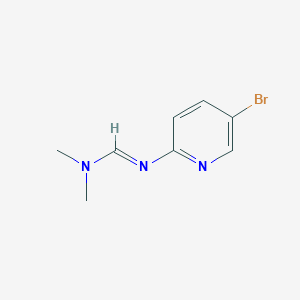

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

Description

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a formimidamide derivative featuring a 5-bromopyridinyl substituent. This compound serves as a versatile intermediate in heterocyclic synthesis, particularly in the preparation of pharmacologically active quinazolines and thiazoloquinazolines . Its structure combines the electron-deficient 5-bromopyridine ring with the reactive formimidamide group (–N=C(NMe₂)), enabling participation in cyclization and metal-catalyzed reactions. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the dimethylamino group contributes to solubility and nucleophilic reactivity.

Properties

IUPAC Name |

N'-(5-bromopyridin-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-12(2)6-11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPIAUFTPZZJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method involves the condensation of 5-bromo-2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This one-step reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of DMF-DMA, followed by elimination of methanol to form the formimidamide moiety. The reaction is typically conducted under reflux in anhydrous toluene or xylene, achieving yields of 78–89% after 6–8 hours.

Table 1: Optimal Conditions for DMF-DMA Condensation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | >80% above 110°C |

| Solvent | Anhydrous toluene | Maximizes purity |

| Molar Ratio (Amine:DMF-DMA) | 1:1.2 | Prevents oligomerization |

| Reaction Time | 6–8 hours | Completes elimination |

The use of molecular sieves (3Å) to scavenge methanol improves conversion rates by shifting the equilibrium toward product formation.

Metal-Catalyzed Cross-Coupling Approaches

Nickel-Catalyzed Amination

Alternative routes employ nickel-catalyzed coupling between 5-bromo-2-chloropyridine and N,N-dimethylformamidine. This method, adapted from patent WO2024015825A1, utilizes bis(diphenylphosphino)ethane (dppe) as a ligand and nickel(II) chloride as the catalyst. The reaction proceeds in tetrahydrofuran (THF) at 80°C, yielding 65–72% of the target compound.

Key Considerations:

Zinc-Mediated Coupling

A less common approach involves treating 5-bromo-2-iodopyridine with dimethylzinc in the presence of zinc bromide. This method, though less efficient (55–60% yield), avoids the need for noble metal catalysts.

Bromination Strategies for Precursor Synthesis

Direct Bromination of Pyridine Derivatives

The 5-bromo substituent is introduced via electrophilic aromatic bromination using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). Positioning the bromine at the 5-position requires careful control of directing groups:

-

Ortho-Directing Effects : The amino group in 2-aminopyridine directs bromination to the 5-position with 90% regioselectivity.

-

Temperature Sensitivity : Reactions above 40°C lead to dibromination; optimal conditions are 0–25°C for 12 hours.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography using ethyl acetate/hexane (3:7) eluent removes unreacted DMF-DMA and brominated byproducts. Recrystallization from ethanol/water (4:1) enhances purity to >98%, as confirmed by HPLC.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, Py-H), 7.76 (dd, J=8.8, 2.4 Hz, 1H, Py-H), 6.68 (d, J=8.8 Hz, 1H, Py-H), 3.12 (s, 6H, N(CH₃)₂).

-

MS (ESI+) : m/z 228.09 [M+H]⁺, consistent with the molecular formula C₈H₁₀BrN₃.

Industrial-Scale Adaptations

Chemical Reactions Analysis

N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form N’-(5-bromopyridin-2-yl)-N,N-dimethylformamide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction Reactions: The formimidamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted pyridines, formamides, and amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential therapeutic activities, including:

- Anti-inflammatory agents

- Anticancer compounds

- Antimicrobial agents

For instance, a study demonstrated that derivatives of this compound exhibited potent anticancer activity against HepG-2 and MCF-7 cell lines, with IC50 values of 1.19 µg/mL and 3.46 µg/mL, respectively .

Mechanism of Action

The compound interacts with biological macromolecules, influencing biochemical pathways such as signal transduction and gene expression. The bromine atom's presence enhances its binding affinity to enzyme active sites, leading to effective inhibition or modulation of target activities.

Biological Studies

Enzyme Inhibition and Receptor Modulation

Research has shown that this compound can act as an enzyme inhibitor. It has been utilized in studies to evaluate its effects on various biological targets, contributing to our understanding of disease mechanisms and potential treatments.

Case Study: Antimicrobial Activity

In a specific evaluation of antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development .

Material Science

Organic Electronics

The compound is utilized in the development of organic electronic materials, particularly:

- Organic Light Emitting Diodes (OLEDs)

- Organic Photovoltaics (OPVs)

Its unique electronic properties make it suitable for these applications, where it can enhance the efficiency and performance of devices.

Agrochemicals

Synthesis of Crop Protection Agents

this compound is also employed in the synthesis of agrochemicals such as herbicides and fungicides. Its ability to interact with biological systems allows for the development of effective crop protection products that can mitigate pest damage while being environmentally sustainable.

Data Table: Applications Overview

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Potent anticancer activity (IC50 values reported) |

| Biological Studies | Enzyme inhibitors and receptor modulators | Significant antimicrobial activity against pathogens |

| Material Science | OLEDs and OPVs | Enhanced electronic properties |

| Agrochemicals | Synthesis of herbicides and fungicides | Effective crop protection solutions |

Mechanism of Action

The mechanism of action of N’-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the formimidamide group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, including signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Heteroaromatic Substituent Variations

Table 1: Structural Comparison of Formimidamide Derivatives

Key Observations :

- Electron-Withdrawing Effects : The 5-bromo substituent in this compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., cyclization with anilines) .

- Steric and Electronic Modulation : Benzothiazole derivatives lack halogen substituents but exhibit strong π-acceptor properties, favoring coordination to transition metals like Pd²⁺ .

Reactivity Insights :

- Cyclization Efficiency : this compound achieves higher yields (98%) in cyclization with anilines compared to benzothiazole analogues (71–85%) due to bromine’s electronic activation .

- Metal Coordination : Benzothiazole-based formamidines form stable Pd²⁺ complexes with bond lengths of 1.941–1.976 Å, while bromopyridinyl analogues are primarily used in organic synthesis rather than coordination chemistry .

Key Findings :

- Drug Development : The bromopyridinyl derivative is critical in kinase inhibitor synthesis, whereas benzothiazole analogues focus on catalysis .

- Environmental Stability: Bromine and dimethylamino groups in this compound reduce degradation rates in acidic environments compared to non-halogenated compounds .

Physicochemical Properties

Table 4: Physical Properties

Analysis :

- The bromine atom increases molecular weight and lipophilicity (LogP ~2.1) compared to pyrimidine analogues (LogP ~1.8), influencing pharmacokinetic profiles in drug candidates .

Biological Activity

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a brominated pyridine ring, which is essential for its biological interactions. The molecular formula is CHBrN, and its structure allows for various chemical reactions, including substitution and oxidation, which are crucial for its reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The bromine atom at the 5-position of the pyridine ring enhances the compound's ability to bind to active sites of target proteins, leading to modulation of enzymatic activity. This interaction can inhibit or activate various biochemical pathways, including those involved in:

- Signal Transduction : Modulating pathways that control cell growth and differentiation.

- Gene Expression : Influencing the transcriptional activity of certain genes.

- Metabolic Processes : Affecting metabolic pathways crucial for cellular function.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study evaluated its effects on various cancer cell lines, revealing promising results:

| Cell Line | Concentration (µM) | Viability (%) | IC (µM) |

|---|---|---|---|

| Hs578t | 10 | 65 | 15 |

| MCF-7 | 30 | 40 | 10 |

| A549 | 10 | 50 | 12 |

These results suggest that the compound effectively reduces cell viability in a dose-dependent manner, particularly in breast and lung cancer cell lines .

Enzyme Inhibition Studies

Another area of research focuses on this compound's role as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression:

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| CDK9 | Competitive | 8 |

| EGFR | Non-competitive | 20 |

The inhibition of CDK9 is particularly noteworthy as it plays a critical role in regulating transcription and cell cycle progression, making it a target for cancer therapy .

Study on Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. A study demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate potential applications in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide?

- Methodology : A common approach involves condensation reactions using toluene reflux. For example, a bromopyridine derivative (e.g., 2-amino-5-bromopyridine) is reacted with a formimidamide precursor under anhydrous conditions. The product is purified via vacuum filtration and characterized via mass spectrometry (MS) and NMR (e.g., yield: ~71%, MS: m/z 269 [M+H]⁺) .

- Key Data : Similar compounds like N-(5-Bromopyridin-2-yl)methylmaleimide are synthesized via reflux with citraconic anhydride, yielding solids after vacuum concentration .

Q. How is this compound characterized structurally and spectroscopically?

- Techniques :

- NMR : and NMR identify proton environments (e.g., aromatic protons, dimethyl groups).

- MS : Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., 228.09 g/mol) .

- X-ray crystallography : Not directly available for this compound, but SHELX programs (e.g., SHELXL) are standard for small-molecule refinement .

Q. What are the typical nucleophilic substitution reactions involving the bromine substituent?

- Reaction Design : The 5-bromo group undergoes substitution with nucleophiles (e.g., NaN₃, NaOMe) under polar aprotic solvents (DMF, DMSO) at 80–150°C. For example:

- Azide substitution : NaN₃ in DMF (12h, 80°C) yields azido derivatives (85–90% yield) .

- Challenges : Steric hindrance from the pyridine ring may slow reactivity, requiring optimized conditions (e.g., CuI catalysis for methoxy substitution) .

Advanced Research Questions

Q. How do DFT studies inform the electronic structure and coordination behavior of this compound?

- Methodology : B3LYP/Cep-31G calculations optimize geometry and analyze frontier molecular orbitals (FMOs). For analogous Pd²⁺ complexes:

- HOMO-LUMO gaps : Decrease from 0.11586 (free ligand) to 0.01782 (complex), indicating enhanced electron delocalization .

- Charge distribution : N-amino groups carry positive charges (~0.015), while thiazole nitrogens are negatively charged (-0.104), guiding metal coordination .

Q. What coordination modes are observed with transition metals like Pd²⁺?

- Experimental Design : The ligand binds via N-amino and N-thiazole atoms, forming tetrahedral complexes. Key parameters:

- Bond angles : 98.94–120.95°, consistent with tetrahedral geometry .

- Steric effects : Dihedral angles (e.g., N15PdN3C29 = 79.09°) reveal non-planar coordination, reducing axial symmetry .

Q. How do UV-Vis spectra correlate with FMO energy levels in metal complexes?

- Analysis : HOMO→LUMO transitions dominate absorption spectra. For Pd²⁺ complexes:

- Band shifts : Reduced HOMO-LUMO gaps (e.g., 0.05134) correlate with bathochromic shifts in UV-Vis .

- Experimental validation : Compare computed FMO energies (Table 8) with spectroscopic data .

Q. How can contradictions in reported bond parameters (e.g., Pd–N distances) be resolved?

- Approach :

Cross-validate DFT results (e.g., B3LYP vs. M06 functionals) .

Analyze crystallographic data (if available) using SHELXL .

Assess solvent effects (e.g., DMF vs. acetonitrile) on coordination geometry .

Q. What strategies mitigate steric hindrance during complex synthesis?

- Design :

- Use bulky counterions (e.g., PF₆⁻) to stabilize distorted geometries.

- Optimize reaction temperature (e.g., 60–80°C) to balance kinetics and steric strain .

- Case Study : Pd²⁺ complexes with dihedral angles >65° require longer reaction times (24–48h) for complete ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.